(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine
CAS No.:
Cat. No.: VC15932356
Molecular Formula: C11H13ClN4O
Molecular Weight: 252.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClN4O |
|---|---|
| Molecular Weight | 252.70 g/mol |
| IUPAC Name | (3R)-4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine |
| Standard InChI | InChI=1S/C11H13ClN4O/c1-7-5-17-3-2-16(7)11-10-8(13-6-14-10)4-9(12)15-11/h4,6-7H,2-3,5H2,1H3,(H,13,14)/t7-/m1/s1 |
| Standard InChI Key | KOMPNCGHZWNGRX-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@@H]1COCCN1C2=C3C(=CC(=N2)Cl)NC=N3 |
| Canonical SMILES | CC1COCCN1C2=C3C(=CC(=N2)Cl)NC=N3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Stereochemistry
The compound’s molecular formula, C₁₁H₁₃ClN₄O, reflects a nitrogen-rich architecture combining imidazo[4,5-c]pyridine and morpholine moieties. Key features include:
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Imidazo[4,5-c]pyridine core: A bicyclic system with nitrogen atoms at positions 1, 3, and 7, and a chlorine substituent at position 6 .
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(R)-3-methylmorpholine: A six-membered oxygen- and nitrogen-containing ring with a methyl group at the 3-position, exhibiting chirality due to the asymmetric carbon adjacent to the morpholine oxygen .
The stereochemical designation (R) indicates the absolute configuration at the morpholine’s 3-position, which likely influences target binding and pharmacokinetics.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 252.70 g/mol | |
| Molecular Formula | C₁₁H₁₃ClN₄O | |
| Density | Not reported | – |
| Melting/Boiling Points | Not reported | – |
| Solubility | Not reported | – |
Synthetic and Structural Analogues
Morpholine-Containing Pharmaceuticals
Morpholine rings are prevalent in drugs due to their ability to enhance solubility and modulate pharmacokinetics. For instance, the antifungal agent amorolfine incorporates a morpholine moiety critical for lanosterol demethylase inhibition. The (R)-3-methyl substitution in the target compound may similarly optimize interactions with fungal or viral targets, though specific mechanistic studies are lacking .
Research Gaps and Future Directions
Despite its structural intrigue, critical gaps persist:
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Synthetic methodology: No published protocols detail its synthesis or chiral resolution.
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Mechanistic studies: Target identification and mode of action remain uncharacterized.
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ADMET profiling: Absorption, distribution, metabolism, excretion, and toxicity parameters are unknown.
Future work should prioritize in vitro antimicrobial screens and computational docking studies to identify potential targets, such as fungal cytochrome P450 enzymes or viral proteases.
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